Sulfo-Cy5.5 Azide: A Comprehensive Technical Guide
Sulfo-Cy5.5 Azide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Sulfo-Cy5.5 azide is a water-soluble, far-red fluorescent dye that has become an indispensable tool in biological research and drug development. Its exceptional properties, including high water solubility, bright fluorescence, and a bioorthogonal azide group, make it ideal for the precise labeling and tracking of biomolecules in complex biological systems. This guide provides an in-depth overview of Sulfo-Cy5.5 azide, its chemical and spectral characteristics, detailed experimental protocols for its use, and a visual representation of a key experimental workflow.
Core Properties and Chemical Information
Sulfo-Cy5.5 azide is a derivative of the cyanine dye Cy5.5, modified with sulfonate groups to enhance its hydrophilicity and an azide moiety for bioorthogonal conjugation. The sulfonate groups minimize non-specific binding and aggregation in aqueous environments, making it particularly suitable for labeling sensitive biomolecules like proteins and nucleic acids.[1][2] The azide group allows for its specific covalent attachment to molecules containing a terminal alkyne or a strained cyclooctyne via "click chemistry," a highly efficient and specific set of reactions.[3][4]
Table 1: Chemical and Physical Properties of Sulfo-Cy5.5 Azide
| Property | Value | References |
| Molecular Formula | C44H50N6O13S4 | [5] |
| Molecular Weight | 999.16 g/mol | |
| Solubility | Water, DMSO, DMF | |
| Storage | -20°C, protected from light | |
| Purity | >96% |
Spectral Characteristics
The fluorescence of Sulfo-Cy5.5 azide lies in the far-red to near-infrared (NIR) region of the electromagnetic spectrum. This is highly advantageous for biological imaging as it minimizes autofluorescence from endogenous molecules, leading to a high signal-to-noise ratio and allowing for deep tissue penetration.
Table 2: Spectral Properties of Sulfo-Cy5.5 Azide
| Property | Value | References |
| Excitation Maximum (λex) | ~673-678 nm | |
| Emission Maximum (λem) | ~694-707 nm | |
| Molar Extinction Coefficient (ε) | ~190,000 - 250,000 M⁻¹cm⁻¹ | |
| Quantum Yield (Φ) | ~0.18 |
Experimental Protocols
The primary application of Sulfo-Cy5.5 azide is in the labeling of biomolecules through click chemistry. This can be achieved through two main strategies: copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol describes the labeling of a protein that has been pre-functionalized with a terminal alkyne group.
Materials:
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Alkyne-modified protein in a copper-free buffer (e.g., PBS, HEPES)
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Sulfo-Cy5.5 Azide
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Copper(II) sulfate (CuSO4)
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Sodium ascorbate
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Copper ligand (e.g., TBTA or BTTAA)
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Degassing equipment (e.g., nitrogen or argon gas)
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Purification column (e.g., Sephadex G-25)
Procedure:
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Preparation of Stock Solutions:
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Prepare a 10 mM stock solution of Sulfo-Cy5.5 Azide in water or DMSO.
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Prepare a 20 mM stock solution of CuSO4 in water.
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Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
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Prepare a 50 mM stock solution of the copper ligand in DMSO/t-BuOH.
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Reaction Setup:
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In a microcentrifuge tube, combine the alkyne-modified protein with the appropriate buffer.
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Add Sulfo-Cy5.5 Azide to the protein solution. A 2-5 fold molar excess of the dye over the protein is a good starting point.
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Premix the CuSO4 and ligand solutions. Add this mixture to the reaction tube.
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Degas the reaction mixture by bubbling with nitrogen or argon for 5-10 minutes to remove oxygen, which can oxidize the copper(I) catalyst.
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Initiation and Incubation:
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Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
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Incubate the reaction at room temperature for 1-4 hours, protected from light.
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Purification:
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Remove the unreacted dye and other small molecules by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).
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Collect the fractions containing the labeled protein, which can be identified by its color and by measuring absorbance at 280 nm (for protein) and ~675 nm (for Sulfo-Cy5.5).
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Characterization:
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Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and ~675 nm and using the Beer-Lambert law.
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Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Imaging
This protocol outlines the labeling of cell surface glycans that have been metabolically engineered to contain an azide group, followed by imaging. This method is copper-free and thus suitable for live-cell applications.
Materials:
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Cells of interest
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Azide-modified sugar precursor (e.g., peracetylated N-azidoacetylmannosamine, Ac4ManNAz)
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Cyclooctyne-functionalized imaging probe (e.g., DBCO-Sulfo-Cy5.5)
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Cell culture medium and supplements
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Phosphate-buffered saline (PBS)
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Fluorescence microscope
Procedure:
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Metabolic Labeling:
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Culture cells to the desired confluency.
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Supplement the cell culture medium with the azide-modified sugar precursor (e.g., 25-50 µM Ac4ManNAz) and incubate for 24-48 hours. This allows the cells to metabolically incorporate the azido sugar into their cell surface glycans.
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Labeling with Sulfo-Cy5.5:
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Wash the cells twice with warm PBS to remove any unincorporated azido sugar.
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Prepare a solution of Sulfo-Cy5.5 Azide (or a cyclooctyne-modified dye if the cells are azide-labeled) in serum-free cell culture medium (e.g., 5-10 µM).
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Incubate the cells with the dye solution for 30-60 minutes at 37°C, protected from light.
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Washing and Imaging:
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Wash the cells three times with warm PBS to remove the unbound dye.
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Replace the PBS with fresh, pre-warmed cell culture medium.
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Image the cells using a fluorescence microscope equipped with appropriate filters for the Cy5.5 channel (e.g., excitation at ~640 nm and emission at ~700 nm).
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Experimental Workflow and Visualization
The following diagram illustrates a typical experimental workflow for the metabolic labeling and subsequent imaging of cell surface glycans using Sulfo-Cy5.5 Azide in a strain-promoted click chemistry reaction.
Applications in Research and Drug Development
The versatility of Sulfo-Cy5.5 azide has led to its adoption in a wide range of applications:
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Proteomics: Identification and quantification of newly synthesized proteins.
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Glycobiology: Imaging and tracking of glycans in live cells and organisms like zebrafish.
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Drug Delivery: Development of targeted drug delivery systems by conjugating Sulfo-Cy5.5 azide to drug carriers for in vivo tracking.
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High-Resolution Imaging: Super-resolution microscopy techniques to visualize cellular structures with unprecedented detail.
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Flow Cytometry: Quantification and sorting of labeled cells based on their fluorescence intensity.
